molecular formula C12H17NO3 B15095168 2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester CAS No. 920286-80-2

2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester

Cat. No.: B15095168
CAS No.: 920286-80-2
M. Wt: 223.27 g/mol
InChI Key: FWCRTZXYGXEURQ-UHFFFAOYSA-N
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Description

2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester is an organic compound characterized by its unique structure, which includes a furan ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester typically involves the esterification of 2-Furancarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The pyrrolidinylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the esterified furan compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include furanones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and pyrrolidine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxylic acid, ethyl ester: Lacks the pyrrolidinylmethyl group, making it less versatile in certain applications.

    5-(1-Pyrrolidinylmethyl)-2-furancarboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

    2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, methyl ester: Similar structure but with a methyl ester group, which may influence its chemical properties and applications.

Uniqueness

2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester is unique due to the presence of both the furan ring and the pyrrolidinylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

920286-80-2

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate

InChI

InChI=1S/C12H17NO3/c1-2-15-12(14)11-6-5-10(16-11)9-13-7-3-4-8-13/h5-6H,2-4,7-9H2,1H3

InChI Key

FWCRTZXYGXEURQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CN2CCCC2

Origin of Product

United States

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